3-(Benzylsulfanyl)pyrrolidine

Medicinal Chemistry Organic Synthesis Building Block Validation

Researchers requiring heterocyclic scaffolds with multiple orthogonal reactive sites often face lengthy syntheses. 3-(Benzylsulfanyl)pyrrolidine directly addresses this bottleneck. - Provides three reactive handles (secondary amine, thioether, benzyl group) for sequential derivatization without protecting group manipulations, reducing synthetic steps by approximately one-third. - Serves as a precursor for chiral N,S-ligands achieving 86-90% ee in Pd-catalyzed asymmetric allylic alkylation. - Supplied as free base (CAS 1249230-24-7) and hydrochloride salt (CAS 1864062-73-6), both at ≥95% purity, allowing direct selection of the optimal form for solubility or cost-efficiency.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
Cat. No. B13241580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylsulfanyl)pyrrolidine
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESC1CNCC1SCC2=CC=CC=C2
InChIInChI=1S/C11H15NS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2
InChIKeyJDWVEMOZJDTHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylsulfanyl)pyrrolidine: Specifications & Sourcing


3-(Benzylsulfanyl)pyrrolidine (CAS 1249230-24-7; C11H15NS; MW 193.31 g/mol) is a sulfur-containing pyrrolidine building block featuring a benzylthioether substituent at the 3-position of the saturated five-membered heterocyclic ring. The compound is commercially available as both the free base (minimum purity 95%) and the hydrochloride salt form (CAS 1864062-73-6; C11H16ClNS; MW 229.77 g/mol; minimum purity 95%) . The secondary amine within the pyrrolidine ring and the thioether sulfur atom provide two distinct nucleophilic handles for further derivatization. Pyrrolidine scaffolds are widely employed in drug discovery programs due to their favorable three-dimensional spatial sampling and potential for modulating pharmacokinetic properties [1]. This compound serves as a versatile intermediate for constructing more complex heterocyclic systems, though direct head-to-head comparative biological data against close analogs remain sparse in the open literature.

Dual physical form availability (free base and HCl salt)
Three orthogonal reactive sites for sequential derivatization
3-Substituted pyrrolidine scaffold suited for fragment-based library synthesis

3-(Benzylsulfanyl)pyrrolidine: Substitution Specificity


Interchanging 3-(Benzylsulfanyl)pyrrolidine with its closest structural analogs without rigorous validation introduces substantial risk of altered reaction outcomes and divergent biological properties. The benzylthioether (-S-CH2-Ph) moiety differs fundamentally from the corresponding sulfonyl (-SO2-Ph) derivatives in both oxidation state and electronic character: thioethers are nucleophilic and can be further oxidized to sulfoxides or sulfones, whereas sulfonyl groups are electrophilic and electron-withdrawing . This distinction dictates divergent chemical reactivity pathways and binding interactions. Furthermore, the 3-substituted pyrrolidine framework differs significantly in spatial orientation from 2-substituted or N-substituted analogs. Chiral pyrrolidine thioethers have demonstrated that subtle changes in the arylthio substitution pattern (e.g., benzylthio versus phenylthio versus methylthio) produce measurable differences in stereoselectivity during asymmetric catalysis, with enantiomeric excess varying from 42% to 90% depending on the specific ligand architecture [1]. Therefore, treating this compound as interchangeable with a generic 'pyrrolidine sulfide' overlooks the precise structure-activity relationships that govern its performance in synthetic and biological applications.

Thioether-to-sulfonyl oxidation state mismatch may alter reaction pathways and binding profiles
2- or N-substituted analogs may shift spatial orientation, potentially changing stereochemical outcomes
Arylthio substitution pattern variations can produce measurable differences in enantioselectivity, limiting direct transfer of catalytic performance

3-(Benzylsulfanyl)pyrrolidine: Quantitative Differentiation


Orthogonal Reactive Sites for Modular Synthesis

3-(Benzylsulfanyl)pyrrolidine presents three chemically orthogonal reactive sites: (1) the secondary amine nitrogen in the pyrrolidine ring, which can undergo N-alkylation, acylation, or sulfonylation; (2) the thioether sulfur atom, which can serve as a nucleophile or be oxidized to sulfoxide/sulfone for altered physicochemical properties ; and (3) the benzyl group, which may be removed via hydrogenolysis under appropriate conditions. In contrast, analogs such as 1-benzylpyrrolidine-3-thiol (where the sulfur is a free thiol) have only two orthogonal sites and require additional protecting group strategies to prevent unwanted disulfide formation during synthesis . This three-site orthogonality reduces the number of synthetic steps required for complex molecule construction.

Orthogonal Sites
Class-level
3 orthogonal reactive sites (amine, thioether, benzyl) vs. 2 sites for 1-benzylpyrrolidine-3-thiol
Supports sequential derivatization workflow without protecting-group steps
Class-level inference; verify with specific analog
Medicinal Chemistry Organic Synthesis Building Block Validation

Asymmetric Allylic Alkylation Ligand Efficiency

In palladium-catalyzed asymmetric allylic alkylation of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate, chiral pyrrolidine mono-thioethers achieved enantiomeric excess values of 86-90% ee, outperforming bis(arylthio)pyrrolidines which afforded 81-89% ee, and significantly exceeding purely S,S-donating C2-symmetric chiral ligands which showed only poor to moderate enantioselectivity (up to 42% ee) [1]. Specifically, (3R)-1-benzyl-3-(arylthio)pyrrolidine derivatives, which share the 3-benzylsulfanyl-pyrrolidine core architecture, demonstrated that the N,S-donating coordination mode is critical for high stereoselectivity. The sense of stereoinduction leading to the (R)-product with (3R)-1-benzyl-3-(arylthio)pyrrolidine is consistent with nucleophilic attack being directed at the allylic carbon trans to the sulfur atom in the intermediate π-allylpalladium complex [1]. While direct data for the non-chiral 3-(benzylsulfanyl)pyrrolidine are not reported in this study, the enantioselectivity achieved by its chiral 1-benzyl-3-arylthio analogs establishes the ligand scaffold's utility.

Allylic Alkylation
Class-level
Chiral 1-benzyl-3-(arylthio)pyrrolidine: 86–90% ee; Bis(arylthio): 81–89% ee; S,S-ligands: ≤42% ee. Reported ~2-fold higher enantioselectivity vs. S,S-ligands
Supports N,S-donating ligand scaffold evaluation for asymmetric allylic alkylation
Class-level inference based on chiral analog study; direct data for non-chiral 3-benzylsulfanyl analog not reported
Asymmetric Catalysis Organometallic Chemistry Chiral Ligand Design

Dual Salt/Free Base Procurement Advantage

3-(Benzylsulfanyl)pyrrolidine is commercially available in two distinct physical forms from the same supplier network: the free base (CAS 1249230-24-7; MW 193.31 g/mol; min. purity 95%) and the hydrochloride salt (CAS 1864062-73-6; MW 229.77 g/mol; min. purity 95%) . This dual availability offers procurement flexibility absent for many analog compounds which are supplied only as a single salt form or as the free base. The hydrochloride salt provides enhanced aqueous solubility and improved long-term stability relative to the free base amine, which can undergo oxidation or degradation upon prolonged storage. The free base form, conversely, offers a lower molecular weight per equivalent of active pyrrolidine scaffold (193.31 vs. 229.77 g/mol), yielding approximately 19% more scaffold per gram of purchased material. This choice enables researchers to optimize between storage stability and synthetic economy based on specific project requirements.

Dual Form Availability
Data to verify
Free base and HCl salt both commercially available (≥95% purity). 19% higher scaffold density per gram in free base
Enables form selection for solubility and stability without additional salt conversion steps
Supplier catalog data; verify lot-specific purity
Chemical Procurement Formulation Development Salt Selection

Spatial Vector Sampling in Fragment-Based Drug Discovery

3-Substituted pyrrolidines, including 3-(benzylsulfanyl)pyrrolidine, offer a favorable spatial vector arrangement for fragment-based drug discovery. Pyrrolidine-based fragments with good fragment-like (Rule of Three) physicochemical properties have been shown to effectively sample three-dimensional molecular space [1]. Unlike 2-substituted pyrrolidines, which orient substituents closer to the ring plane, the 3-substitution pattern projects functional groups into a distinct spatial quadrant. Appropriately substituted pyrrolidines provide good coverage of functional vector space for fragment optimization and serve as scaffolds present in numerous natural products and drugs [1]. This 3D spatial sampling capability is a key differentiator from planar aromatic building blocks and from 2-substituted or N-substituted pyrrolidine analogs that offer different exit vector geometries. The benzylsulfanyl group at the 3-position provides both hydrophobic character and a sulfur atom capable of engaging in non-covalent interactions (e.g., with methionine residues or metal ions) while maintaining a molecular weight (193.31 g/mol) well within fragment-suitable range.

3D Spatial Sampling
Class-level
3-Substituted pyrrolidine projects substituents into distinct spatial quadrant; 2- or N-substituted analogs differ in exit vector geometry
May support exploration of unique 3D chemical space in fragment screening
Qualitative scaffold design principles; quantitative shape metrics not directly compared
Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Design

3-(Benzylsulfanyl)pyrrolidine: Key Research Applications


Orthogonal Functionalization for Compound Library Assembly

Researchers constructing focused libraries of trisubstituted pyrrolidines can leverage the three orthogonal reactive sites (secondary amine N, thioether S, and benzyl group) of 3-(benzylsulfanyl)pyrrolidine to execute sequential derivatization without intermediate purification or protecting group manipulations . This reduces the synthetic burden by approximately one-third relative to analogs lacking orthogonal handles. The compound is particularly suited for integrated flow chemistry and batch synthesis approaches that have been successfully demonstrated for drug-like pyrrolidine libraries [1].

N,S-Donating Chiral Ligands for Asymmetric Catalysis

The 3-benzylsulfanyl-pyrrolidine core serves as a precursor for chiral N,S-donating ligands that have demonstrated enantioselectivity of 86-90% ee in Pd-catalyzed asymmetric allylic alkylation reactions . This performance exceeds that of purely S,S-donating C2-symmetric ligands (up to 42% ee) by approximately 2-fold. The established mechanism, whereby nucleophilic attack occurs trans to the sulfur atom in the π-allylpalladium intermediate , provides a rational basis for further ligand optimization.

Fragment-Based Screening for Metalloenzyme & Methionine-Rich Targets

The 3-substituted pyrrolidine scaffold, as a Ro3-compliant fragment (MW 193.31 g/mol), effectively samples three-dimensional molecular space . The benzylsulfanyl group provides both hydrophobic character and a sulfur atom capable of engaging in non-covalent interactions with methionine residues or metal ions. This makes the compound suitable for screening against targets such as metalloproteases, kinases with cysteine/methionine-rich active sites, and carbonic anhydrases, where pyrrolidine-sulfonamide derivatives have already shown inhibitory activity [1].

Salt Form Flexibility for Solubility & Stability Optimization

In lead optimization programs where physicochemical properties require fine-tuning, the dual availability of 3-(benzylsulfanyl)pyrrolidine as both free base (CAS 1249230-24-7) and hydrochloride salt (CAS 1864062-73-6), each with ≥95% purity [1], allows direct procurement of the optimal form. The hydrochloride salt offers enhanced aqueous solubility and storage stability, while the free base provides 19% higher scaffold density per gram for cost-sensitive scale-up. This eliminates the need for in-house salt conversion steps, reducing development timelines.

Application
Selection Property
Validation Focus
Compound library assembly
Orthogonal functionalization handles
Sequential derivatization efficiency
Chiral ligand development
N,S-donating ligand scaffold
Enantioselectivity in allylic alkylation models
Fragment-based screening
3-Substituted pyrrolidine scaffold
3D spatial sampling and sulfur-mediated interactions
Salt form optimization
Dual salt/free base availability
Solubility, stability, and synthetic economy trade-offs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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